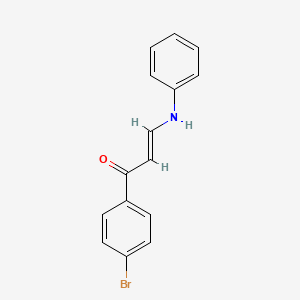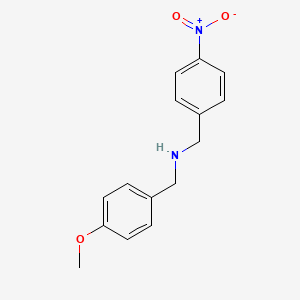![molecular formula C11H11N5O3S B10877327 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B10877327.png)
2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE is an organic compound that belongs to the class of phenyl-1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the 1,2,4-triazole ring in its structure contributes to its multidirectional biological activity .
Vorbereitungsmethoden
The synthesis of 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by cyclization of 1-formyl-3-thiosemicarbazide into 1,2,4-triazole-3-thiol, followed by oxidation of the thiol group.
Attachment of the phenyl group: The phenyl group is introduced through a nucleophilic substitution reaction, where the 1,2,4-triazole-3-thiol reacts with a phenyl halide under basic conditions.
Introduction of the nitrophenyl group: The nitrophenyl group is incorporated via a nucleophilic aromatic substitution reaction, where the phenyl-1,2,4-triazole reacts with a nitrophenyl halide.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors to scale up the production process.
Analyse Chemischer Reaktionen
2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiol group in the 1,2,4-triazole ring can be oxidized to form disulfides or sulfonic acids.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and nucleophiles such as amines or thiols. The major products formed from these reactions include disulfides, sulfonic acids, and substituted triazoles.
Wissenschaftliche Forschungsanwendungen
2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds also exhibit antimicrobial and anticancer activities but differ in their chemical structure and reactivity.
1,3-Imidazoles: Known for their antifungal properties, these compounds have a different heterocyclic core compared to 1,2,4-triazoles.
1,3-Thiazoles: These compounds are used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE lies in its combination of the 1,2,4-triazole ring with a nitrophenyl group, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C11H11N5O3S |
|---|---|
Molekulargewicht |
293.30 g/mol |
IUPAC-Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C11H11N5O3S/c1-7-12-11(15-14-7)20-6-10(17)13-8-2-4-9(5-3-8)16(18)19/h2-5H,6H2,1H3,(H,13,17)(H,12,14,15) |
InChI-Schlüssel |
MYDZRLWTEHOSAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10877252.png)

![5,6-dimethyl-3-(2-methylpropyl)-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10877259.png)
![methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10877263.png)
![N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10877266.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10877270.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877278.png)

![(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877289.png)
![1-[3-(dibutylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10877299.png)
![2-[(3-Chloro-1-benzothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B10877300.png)
![4-hydroxy-N-(4-phenoxyphenyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide](/img/structure/B10877303.png)
![2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-hydroxyquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B10877313.png)
![1-[4-(Methylsulfanyl)benzyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B10877320.png)
